molecular formula C15H14N2O4S B2828612 N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide CAS No. 896343-00-3

N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide

Cat. No.: B2828612
CAS No.: 896343-00-3
M. Wt: 318.35
InChI Key: IXXNTHZNODBDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-4-nitrophenyl)-3-(methylthio)benzamide is a benzamide derivative featuring a 3-(methylthio) substituent on the benzamide core and a 2-methoxy-4-nitrophenyl group attached via an amide linkage. The nitro group is electron-withdrawing, enhancing electrophilicity, while the methoxy group contributes to solubility and hydrogen-bonding interactions . The methylthio moiety may modulate lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-14-9-11(17(19)20)6-7-13(14)16-15(18)10-4-3-5-12(8-10)22-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXNTHZNODBDMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide typically involves multiple steps. One common method starts with the nitration of 2-methoxyaniline to form 2-methoxy-4-nitroaniline. This intermediate is then reacted with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy and methylthio groups can modulate the compound’s binding affinity and specificity towards its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) : Likely reduce synthetic yields due to increased reaction complexity but improve thermal stability .
  • Methylthio vs. Alkoxy substituents : Methylthio derivatives (e.g., Compound 30) exhibit higher yields than ethoxy analogs (Compound 31), suggesting better compatibility with coupling conditions .
  • Heterocyclic Additions: Thiazolidinone or pyrimidinone moieties () increase melting points due to rigid planar structures .

Spectroscopic and Analytical Characterization

All analogs were characterized using:

  • NMR/IR Spectroscopy : Confirmed substituent positions and hydrogen-bonding interactions (e.g., IR peaks for amide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 427 for Compound 30) validated molecular weights .
  • X-ray Crystallography () : Resolved crystal structures for analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, highlighting planar benzamide cores .

Biological Activity

N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N2_{2}O3_{3}S, with a molecular weight of approximately 280.31 g/mol. The compound features a nitrophenyl group, a methoxy group, and a methylthio group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with various biological molecules, potentially leading to cytotoxic effects.
  • Modulation of Binding Affinity : The methoxy and methylthio groups may influence the compound's binding affinity and specificity towards biological targets, affecting various biochemical pathways.
  • Interaction with Enzymes : Preliminary studies suggest that this compound may interact with specific enzymes or receptor sites, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It has shown activity against various bacterial strains, including:

  • Gram-positive Bacteria : Such as Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values indicate its potential effectiveness as an antimicrobial agent .

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. Notable findings include:

  • MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity with IC50_{50} values in the low micromolar range, comparable to established anticancer agents .
  • Mechanism of Action in Cancer Cells : It was observed that the compound might induce apoptosis in cancer cells by interfering with tubulin polymerization, similar to the action of colchicine .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityCell LineIC50_{50} (µM)Mechanism
AntimicrobialVariousVariesEnzyme inhibition
AntiproliferativeMCF-710–33Tubulin destabilization
Apoptosis inductionMDA-MB-23123–33Cell cycle arrest

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methoxy-4-nitrophenyl)-3-(methylthio)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amide coupling between 3-(methylthio)benzoyl chloride and 2-methoxy-4-nitroaniline under basic conditions (e.g., triethylamine or pyridine). Key parameters include solvent choice (e.g., dichloromethane or THF) and temperature control (room temperature to 50°C). Reaction progress should be monitored via TLC or HPLC, with purification using column chromatography .
  • Optimization Tip : Adjusting stoichiometric ratios (1:1.2 for amine:acyl chloride) and using catalysts like DMAP can improve yields beyond 70% .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Confirm connectivity of the methoxy (δ ~3.8–4.0 ppm), nitro (δ ~8.2–8.5 ppm aromatic protons), and methylthio (δ ~2.5 ppm) groups .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1650–1680 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) functionalities .
  • HR-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 347.08) .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (MIC values) against S. aureus and E. coli .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to cisplatin controls .
  • Data Interpretation : Correlate substituent effects (e.g., nitro group enhances DNA intercalation) with activity trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs with sulfone (oxidized methylthio) or halide substitutions. Compare activities to identify pharmacophores .
  • Example Data Table :
AnalogModificationMIC (μg/mL)IC50 (μM)
Parent CompoundNone1612.5
Sulfone Derivative-SCH3 → -SO2CH386.2
4-Fluoro-Nitro Derivative-NO2 → -F3225.0
(Data adapted from )

Q. What strategies resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance of IC50 differences .

Q. How can molecular docking guide target identification?

  • Methodological Answer :

  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking into targets like DNA topoisomerase II or EGFR kinase .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with experimental IC50 values. Perform MD simulations to assess stability .

Q. What pharmacokinetic properties should be prioritized for in vivo studies?

  • Methodological Answer :

  • ADME Profiling :
  • Solubility : Use shake-flask method (PBS pH 7.4).
  • Plasma Stability : Incubate compound in rat plasma (37°C, 24 hrs) and quantify via LC-MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D9 isoforms to predict drug-drug interactions .

Methodological Notes

  • Data Reproducibility : Replicate key findings (e.g., synthesis yields, bioactivity) across ≥3 independent experiments .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical testing, ensuring proper disposal of nitro-containing waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.